(E)-5-bromohex-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
101257-23-2 |
|---|---|
Molecular Formula |
C14H11Cl2NO3 |
Synonyms |
5-Bromo-2-hexene |
Origin of Product |
United States |
Synthetic Methodologies for E 5 Bromohex 2 Ene
Strategies for Stereoselective Introduction of the (E)-Alkene Moiety
Achieving the desired (E) configuration of the C2-C3 double bond is a critical step in the synthesis of (E)-5-bromohex-2-ene. Several methodologies are available for the stereoselective formation of (E)-alkenes.
Wittig and Horner-Wadsworth-Emmons Olefinations with Stereocontrol
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are prominent methods for synthesizing alkenes from carbonyl compounds. The stereochemical outcome of these reactions can be influenced by the choice of ylide or phosphonate (B1237965) reagent and reaction conditions.
The classical HWE reaction typically favors the formation of (E)-alkenes, particularly when stabilized phosphonate carbanions are used wikipedia.orgnrochemistry.com. The stereoselectivity is often attributed to the reversibility of the initial addition step and the preference for the more stable syn-periplanar transition state during the elimination of the oxaphosphetane intermediate, which leads to the (E)-alkene nrochemistry.comorganicchemistrydata.org.
While the Wittig reaction with unstabilized ylides generally yields (Z)-alkenes, the use of stabilized ylides or modified procedures like the Schlosser modification can provide access to (E)-alkenes libretexts.orgorganic-chemistry.org. Stabilized ylides, bearing electron-withdrawing groups adjacent to the phosphorus ylide carbon, result in slower reaction rates and favor the formation of the thermodynamically more stable (E)-isomer libretexts.orgorganic-chemistry.org.
Ring-Opening Reactions for Stereodefined Alkene Formation
Stereoselective ring-opening reactions of cyclic precursors can also be employed to generate alkenes with controlled geometry. While less commonly cited specifically for simple acyclic (E)-alkenes like hex-2-ene compared to cyclic or more complex systems, certain ring-opening strategies can provide stereodefined double bonds.
For instance, stereoselective ring-opening reactions of cyclopropenes have been shown to yield multisubstituted alkenyl halides with high stereoselectivity, often via mechanisms involving nucleophilic attack or radical intermediates organic-chemistry.orgresearchgate.net. Organocopper reagents have also been utilized in the regio- and stereoselective ring-opening of cyclic structures like aziridines and oxazolidinones to produce (E)-alkene products rsc.orgrsc.org. Adapting such methodologies for the synthesis of an (E)-hex-2-ene structure would require designing a suitable cyclic precursor that, upon ring opening, generates the desired carbon skeleton and alkene geometry.
Alkyne Reduction Methods for (E)-Alkene Synthesis
The stereoselective reduction of alkynes is a well-established method for the synthesis of both (Z)- and (E)-alkenes. To obtain the (E)-alkene isomer from an alkyne, dissolving metal reductions are typically employed. libretexts.orgpressbooks.pub
Dissolving metal reductions, such as using sodium or lithium metal in liquid ammonia (B1221849), reduce internal alkynes to predominantly (E)-alkenes. libretexts.orgpressbooks.pub The mechanism involves single-electron transfer steps and protonation, with the trans vinylic anion being more stable and preferentially formed, leading to the (E) product upon further protonation. libretexts.orgpressbooks.pub
For the synthesis of the (E)-hex-2-ene moiety, this approach would involve starting with hex-2-yne. Reduction of hex-2-yne with a dissolving metal like lithium or sodium in liquid ammonia would yield (E)-hex-2-ene. libretexts.orgpressbooks.pub This method provides a direct route to the desired alkene stereochemistry of the carbon backbone before introducing the bromine atom.
Recent research has also explored other methods for the stereoselective reduction of alkynes. For example, a two-stage trans hydrosilylation and protodesilylation method using a ruthenium catalyst has been reported for the trans reduction of various alkynes to give (E)-olefins. acs.org Additionally, palladium-catalyzed semireduction of internal alkynes under low hydrogen pressure has been shown to provide E-alkenes through a mechanism involving syn-hydrogenation followed by isomerization. organic-chemistry.org
Regioselective Bromination Techniques
Once the (E)-hex-2-ene carbon framework is established, the next challenge is to introduce the bromine atom specifically at the C-5 position. This requires regioselective bromination.
Radical Bromination at Allylic/Benzylic Positions
Radical bromination, often carried out using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light, is a common method for selectively brominating at allylic or benzylic positions due to the stability of the intermediate allylic or benzylic radicals. quora.comwinona.edumsu.edulibretexts.orgthieme-connect.de
In the context of hex-2-ene, the allylic positions are C-1 and C-4. Bromination at C-1 would yield 1-bromohex-2-ene, while bromination at C-4 would yield 4-bromohex-2-ene. To obtain 5-bromohex-2-ene, the bromination needs to occur at the carbon adjacent to the allylic system (C-4) but specifically at the C-5 position, which is a secondary carbon and not directly allylic to the C2-C3 double bond. Direct radical bromination of (E)-hex-2-ene would likely favor substitution at the allylic C-1 and C-4 positions, potentially leading to a mixture of products including 1-bromohex-2-ene and 4-bromohex-2-ene, possibly with allylic rearrangement products as well. winona.edumsu.edu
Research has shown that allylic bromination of unsymmetrical alkenes like 2-hexene (B8810679) with NBS can yield a mixture of products resulting from allylic rearrangement, such as 4-bromo-2-hexene and 2-bromo-3-hexene. winona.edu This suggests that directly applying radical bromination to (E)-hex-2-ene would not be a regioselective route to 5-bromohex-2-ene.
Therefore, achieving bromination specifically at the C-5 position using a radical mechanism would likely require a precursor where the C-5 position is activated or the only available site for radical substitution, or involve a multi-step synthesis where the bromine is introduced at C-5 before or during the formation of the (E)-hex-2-ene moiety.
Hydrobromination Strategies and Regioselectivity Control
Hydrobromination involves the addition of HBr across a double bond. The regioselectivity of hydrobromination typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the bromine adds to the more substituted carbon, leading to the more stable carbocation intermediate. However, in the presence of peroxides, the reaction proceeds via a radical mechanism, resulting in anti-Markovnikov addition. msu.edu
Direct hydrobromination of hex-1-ene would yield 2-bromohexane (B146007) (Markovnikov product). Hydrobromination of hex-2-ene or hex-3-ene would yield brominated hexanes, not bromohexenes with the bromine at C-5.
To utilize hydrobromination in the synthesis of 5-bromohex-2-ene, a precursor molecule containing a double bond at a different position or a functional group that can be transformed after hydrobromination would be necessary. For example, hydrobromination of hex-4-ene could potentially lead to 4-bromohexane or 5-bromohexane depending on the conditions (Markovnikov or anti-Markovnikov), but this does not directly provide the desired hex-2-ene structure.
An alternative approach could involve a molecule where the bromine is already present at the desired position, and the (E)-hex-2-ene double bond is formed subsequently. For instance, a precursor like 5-bromohexan-2-ol could potentially be converted to this compound through a dehydration reaction, although controlling the alkene position and stereochemistry during dehydration can be challenging.
One literature report mentions 5-bromohex-2-ene being treated with sodium methoxide (B1231860) in methanol, undergoing E2 elimination to primarily form hexa-2,4-diene, indicating the presence of the bromine at C-5 and a double bond at C-2 in the starting material. askfilo.com Another source mentions the synthesis of (E)-1-bromohex-2-ene, which is an isomer, suggesting that synthetic routes to bromohexenes with defined double bond positions and stereochemistry exist. rsc.org
While direct hydrobromination of a simple hexene precursor is unlikely to regioselectively yield 5-bromohex-2-ene, multi-step syntheses involving controlled formation of the double bond and introduction of bromine at C-5 through other functional group transformations or reactions on appropriately substituted precursors would be necessary.
Substitution Reactions for Bromine Incorporation
Substitution reactions are key methods for introducing bromine into organic molecules. In the context of synthesizing bromoalkenes, these reactions can involve replacing a hydrogen atom or another functional group with bromine. Allylic bromination, for instance, involves the selective substitution of a hydrogen atom at the allylic position (the carbon atom adjacent to a double bond) with a bromine atom. This reaction often proceeds via a radical mechanism. fiveable.methieme-connect.demsu.edu While direct reaction with elemental bromine can lead to allylic bromination at high temperatures, the use of reagents like N-bromosuccinimide (NBS) is often more convenient and offers better control. thieme-connect.de
Another approach involves the hydrodebromination of 1,1-dibromoalkenes, which can stereoselectively yield (E)-bromoalkenes. rsc.org This method, potentially promoted by catalytic amounts of tellurium species, offers a way to achieve the desired (E) stereochemistry. rsc.org
Total Synthesis Approaches for Complex Molecules Incorporating the this compound Scaffold
This compound and related bromoalkenes can serve as valuable building blocks or scaffolds in the total synthesis of more complex molecules. Their reactivity, particularly the presence of both a double bond and a reactive bromine atom, allows for various transformations.
One example of the utility of alkenyl bromides, including (E)-1-bromohex-2-ene, is their use in palladium-catalyzed one-pot synthesis of functionalized furans. mdpi.comresearchgate.netresearchgate.net In such reactions, alkenyl bromides react with 1,3-dicarbonyl compounds to form furan (B31954) derivatives. mdpi.comresearchgate.netresearchgate.net The yield and efficiency of these reactions can be influenced by the steric hindrance of the alkenyl bromide. mdpi.com For instance, the reaction of 1,3-Diphenylpropane-1,3-dione (B8210364) with (E)-1-bromohex-2-ene yielded a functionalized furan with a moderate yield, potentially due to the steric bulk of the hex-2-ene moiety. mdpi.com
Bromoalkenes can also be involved in oxidative hydrolysis reactions to synthesize α-bromoketones, which are important synthons in heterocycle synthesis and medicinal chemistry. beilstein-journals.orgbeilstein-journals.org This hypervalent iodine-catalyzed method can accommodate various dialkyl bromoalkenes, including those with steric hindrance. beilstein-journals.orgbeilstein-journals.org
Furthermore, alkenyl bromides have been employed in catalytic cross-metathesis reactions to generate stereochemically defined trisubstituted alkenyl bromides, which are fragments found in numerous bioactive natural products. acs.org This highlights their role in constructing complex molecular architectures. acs.org
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound involves designing methods that reduce or eliminate the use and generation of hazardous substances. imist.ma While specific green chemistry approaches for the synthesis of this compound were not extensively detailed in the search results, general principles applicable to bromoalkene synthesis can be considered.
One principle of green chemistry is the use of safer solvents and reagents. imist.ma Traditional methods for bromination might involve hazardous solvents. Exploring alternative, less toxic solvents or solvent-free conditions could align with green chemistry goals.
Another principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, minimizing waste. imist.ma Designing synthetic routes with fewer steps and efficient reactions contributes to better atom economy.
Catalytic methods, such as the tellurium-promoted hydrodebromination mentioned earlier, can also be considered greener alternatives as they often require smaller amounts of reagents and can operate under milder conditions compared to stoichiometric reactions. rsc.org Photochemical reactions, which utilize light as an energy source, can also offer a greener approach by reducing the need for high temperatures. thieme-connect.deimist.marsc.org
Research into the reductive photodebromination of bromoarylalkenes using organic photocatalysts demonstrates an effort towards greener debromination methods, which could be relevant in synthetic sequences involving bromoalkenes. rsc.org
Chemical Reactivity and Transformation of E 5 Bromohex 2 Ene
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The carbon atom bonded to the bromine in (E)-5-bromohex-2-ene is a secondary carbon, making it susceptible to nucleophilic substitution. These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions.
Mechanistic Investigations of SN1 and SN2 Pathways
Nucleophilic substitution on this compound can occur via either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the prevailing pathway determined by factors such as the strength of the nucleophile, the polarity of the solvent, and the temperature. libretexts.org
The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.comyoutube.com This pathway is favored by strong nucleophiles (e.g., hydroxide, cyanide) and polar aprotic solvents. libretexts.org For this compound, being a secondary halide, the SN2 pathway is sterically accessible, though less so than for a primary halide.
The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. savemyexams.com This intermediate is then rapidly attacked by the nucleophile. savemyexams.com This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org While secondary carbocations are generally less stable than tertiary ones, the carbocation formed from this compound would be an allylic carbocation. This intermediate is significantly stabilized by resonance, which delocalizes the positive charge across two carbon atoms. This resonance stabilization makes the SN1 pathway more accessible for this compound than for a typical secondary alkyl halide.
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Substrate Structure | Secondary, allylic (stabilized carbocation) | Secondary (moderate steric hindrance) |
| Leaving Group | Good (Br⁻ is a good leaving group for both) |
Stereochemical Outcomes of Substitution Reactions
The stereochemistry of the substitution product is directly linked to the reaction mechanism. The starting material, this compound, has a chiral center at the carbon bearing the bromine (C-5).
SN2 Reaction : This mechanism proceeds with a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. youtube.comorganic-chemistry.org If the starting material is a single enantiomer (e.g., (R)-5-bromohex-2-ene), the product will be the opposite enantiomer (e.g., (S)-product).
SN1 Reaction : This mechanism involves the formation of a planar, achiral carbocation intermediate. organic-chemistry.org The nucleophile can then attack this intermediate from either face with roughly equal probability. This results in the formation of a racemic mixture, containing equal amounts of both enantiomers of the product. libretexts.org
Furthermore, due to the resonance-stabilized allylic carbocation formed in the SN1 pathway, a competing SN1' reaction can occur. In this case, the nucleophile attacks the other carbon atom (C-3) that shares the positive charge, leading to an allylic rearrangement and the formation of a constitutional isomer, 3-substituted-hex-4-ene.
Formation of Organometallic Reagents from this compound
The carbon-bromine bond in this compound can be used to form highly reactive organometallic reagents, which are valuable in synthesis for creating new carbon-carbon bonds. masterorganicchemistry.com This process involves an oxidative insertion of a metal into the C-Br bond.
Grignard Reagents : Reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (E)-hex-4-en-2-ylmagnesium bromide. adichemistry.comwikipedia.orgchemguide.co.uk It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water to produce an alkane. chemguide.co.uk
Organolithium Reagents : Similarly, treatment of this compound with two equivalents of lithium metal in a suitable aprotic solvent like pentane (B18724) or hexane (B92381) results in the formation of an organolithium reagent, (E)-hex-4-en-2-yllithium, and lithium bromide. wikipedia.org Organolithium reagents are also powerful nucleophiles and strong bases, requiring anhydrous conditions for their preparation and use. wikipedia.org
Electrophilic and Radical Reactions of the Alkene Moiety
The carbon-carbon double bond in this compound is a region of high electron density, making it a site for attack by electrophiles and radicals. savemyexams.com
Electrophilic Addition Reactions Across the Double Bond
Alkenes undergo electrophilic addition reactions where an electrophile adds across the double bond. libretexts.org When an unsymmetrical reagent like a hydrogen halide (H-X) is added to the unsymmetrical double bond of this compound, the regioselectivity of the reaction is important. The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. savemyexams.comlibretexts.org
The addition of the electrophile (e.g., H⁺ from HBr) to the double bond can occur at either C-2 or C-3, leading to two different potential carbocation intermediates. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that has the greater number of hydrogen atoms, to generate the more stable carbocation. lumenlearning.com In this case, both possible carbocations are secondary. However, the stability can be influenced by the inductive effect of the bromine atom. The electron-withdrawing nature of bromine can destabilize a nearby positive charge. Therefore, the carbocation formed further away from the bromine atom is generally favored. The subsequent attack by the nucleophile (Br⁻) on the more stable carbocation yields the major product. libretexts.org
| Pathway | Carbocation Intermediate | Stability | Final Product | Expected Outcome |
|---|---|---|---|---|
| A (Protonation at C-2) | Secondary carbocation at C-3 | More stable (further from Br) | (E)-2,5-dibromohexane | Major Product |
| B (Protonation at C-3) | Secondary carbocation at C-2 | Less stable (closer to Br) | (E)-3,5-dibromohexane | Minor Product |
Radical Cyclization and Polymerization Pathways Involving the Alkene
Radical Cyclization : this compound is a suitable substrate for intramolecular radical cyclization. This type of reaction is typically initiated by generating a radical at the carbon bearing the bromine (C-5), often using a radical initiator like AIBN with a reagent such as tributyltin hydride. The resulting alkyl radical can then attack the internal double bond. For a 5-hexenyl radical system like this, the cyclization overwhelmingly favors a 5-exo-trig closure to form a five-membered ring. nih.govwikipedia.orglibretexts.org This preference is based on favorable stereoelectronics in the transition state. wikipedia.org The final product would be a substituted methylcyclopentane (B18539) derivative.
Radical Polymerization : The alkene functionality suggests that this compound could undergo radical polymerization. However, allylic compounds are often challenging monomers. The primary reason is degradative chain transfer, where a growing polymer radical abstracts an allylic hydrogen (from C-1 or C-4) instead of adding to the double bond of another monomer molecule. e3s-conferences.org This forms a resonance-stabilized allylic radical which is often less reactive and slower to initiate a new chain, thus inhibiting the formation of high molecular weight polymers. e3s-conferences.org While polymerization is possible, it typically results in oligomers or low molecular weight polymers under standard radical polymerization conditions.
Olefin Metathesis Reactions
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum carbene complexes. wikipedia.org For this compound, which possesses an internal double bond, both self-metathesis and cross-metathesis are theoretically possible.
In cross-metathesis, this compound reacts with a partner olefin, leading to a statistical mixture of products unless one reagent is used in large excess or a volatile byproduct like ethylene (B1197577) is generated. masterorganicchemistry.com For instance, ethenolysis (cross-metathesis with ethylene) would cleave the internal double bond to yield 1-bromoprop-1-ene and but-1-ene. The reaction's efficiency can be influenced by the steric hindrance around the double bond and the choice of catalyst, with second-generation Grubbs catalysts often showing higher activity for internal olefins. libretexts.org
Self-metathesis of this compound would result in an equilibrium mixture containing the starting material, oct-4-ene, and 2,7-dibromooct-4-ene. This process is driven by statistical distribution and is generally less synthetically useful unless a specific product is desired and can be isolated effectively.
| Reaction Type | Partner Olefin | Catalyst | Expected Products |
| Cross-Metathesis | Ethylene | Grubbs II Catalyst | 1-Bromoprop-1-ene + But-1-ene |
| Cross-Metathesis | Styrene | Hoveyda-Grubbs II | (E)-1-bromo-5-phenylpent-2-ene + (E)-1-phenylbut-1-ene |
| Self-Metathesis | None | Schrock Catalyst | (E)-Oct-4-ene + (E)-2,7-dibromooct-4-ene |
Transition Metal-Catalyzed Cross-Coupling Reactions
The secondary bromide in this compound allows it to act as an electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon bonds. However, secondary alkyl halides can be challenging substrates due to the potential for competing β-hydride elimination from the organometallic intermediate. Successful coupling often requires carefully selected catalysts and ligands that favor reductive elimination over elimination pathways.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. wikipedia.orgfishersci.se The coupling of a secondary alkyl bromide like this compound represents an sp³-sp² (if coupling with an arylboronic acid) or sp³-sp³ (if coupling with an alkylboronic acid) bond formation. Such reactions are more challenging than the more common sp²-sp² couplings. libretexts.org
To achieve successful coupling and suppress side reactions, specialized catalytic systems are employed. These typically involve palladium precatalysts paired with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the oxidative addition step and promote the desired reductive elimination.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | (E)-5-phenylhex-2-ene |
| Methylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | (E)-Hept-2-ene |
| Vinylboronic acid | Pd(PPh₃)₄ | NaOH | THF/H₂O | (E)-Octa-2,6-diene |
Heck Coupling: The Heck reaction typically couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.org The direct intermolecular Heck reaction with secondary alkyl halides is difficult due to the rapid β-hydride elimination from the alkyl-palladium(II) intermediate that forms after oxidative addition. libretexts.org A reductive variant, the reductive Heck reaction, can sometimes be used where a hydride source intercepts the intermediate, but this is also not straightforward for unactivated alkyl bromides. nih.gov Therefore, the application of a standard Heck coupling to this compound as the halide partner is not a high-yielding or common transformation.
Sonogashira Coupling: The Sonogashira coupling is a powerful method for creating C(sp²)-C(sp) or C(sp)-C(sp) bonds by reacting a vinyl/aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The coupling of sp³-hybridized alkyl halides like this compound is not traditional but has been developed. These "sp³-sp" Sonogashira-type reactions often require modified conditions, such as using nickel catalysts or specialized palladium/ligand systems that can effectively engage alkyl halides and facilitate the catalytic cycle without decomposition. wikipedia.org
| Coupling Type | Alkyne Partner | Catalyst System | Base | Expected Product |
| Sonogashira | Phenylacetylene | NiCl₂(dppp) / CuI | K₂CO₃ | (E)-5-phenylethynylhex-2-ene |
| Sonogashira | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | (E)-Dodec-2-en-6-yne |
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium) and an organic halide with a nickel or palladium catalyst. wikipedia.org This reaction is particularly effective for forming C(sp²)-C(sp³) bonds and is a viable method for the functionalization of this compound. organic-chemistry.org The high reactivity of the Grignard reagent makes the transmetalation step efficient. Nickel catalysts, such as NiCl₂(dppe), are commonly used for coupling alkyl halides.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org It is one of the most powerful cross-coupling methods for sp³-hybridized centers due to the high tolerance of organozinc reagents to various functional groups and their robust reactivity. organic-chemistry.org this compound can be effectively coupled with a range of organozinc partners, including alkyl, vinyl, and aryl derivatives, under palladium catalysis.
| Coupling Type | Organometallic Partner | Catalyst | Solvent | Expected Product |
| Kumada | Phenylmagnesium bromide | NiCl₂(dppe) | THF | (E)-5-phenylhex-2-ene |
| Kumada | Ethylmagnesium chloride | Pd(PPh₃)₄ | Diethyl ether | (E)-3-methylhept-5-ene |
| Negishi | Phenylzinc chloride | Pd₂(dba)₃ / XPhos | THF | (E)-5-phenylhex-2-ene |
| Negishi | Ethylzinc bromide | Pd(OAc)₂ / SPhos | Dioxane | (E)-3-methylhept-5-ene |
Cycloaddition and Rearrangement Reactions
The alkene functional group in this compound can participate in various cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org The internal double bond of this compound can act as a dienophile. However, since it lacks electron-withdrawing groups, it is an unactivated dienophile and its reactivity is expected to be low. organic-chemistry.org Reactions would likely require forcing conditions (high temperature and pressure) or the use of a highly reactive diene, such as cyclopentadiene, which is held in the reactive s-cis conformation. masterorganicchemistry.com The reaction is stereospecific, meaning the (E)-geometry of the dienophile is retained in the product. masterorganicchemistry.com
[2+2] Cycloaddition: The formation of a four-membered cyclobutane (B1203170) ring from two alkene units is known as a [2+2] cycloaddition. libretexts.org For simple alkenes like this compound, this reaction is typically forbidden under thermal conditions by orbital symmetry rules. However, it can be achieved photochemically. libretexts.org Upon irradiation with UV light, often in the presence of a photosensitizer (like acetone), the alkene can be promoted to an excited state, which can then react with another ground-state alkene to form the cyclobutane ring. This reaction can lead to a mixture of regioisomers and stereoisomers.
| Reaction Type | Reaction Partner | Conditions | Expected Product Class |
| Diels-Alder [4+2] | Cyclopentadiene | 180°C, sealed tube | Bicyclo[2.2.1]heptene derivative |
| Diels-Alder [4+2] | 1,3-Butadiene | High Pressure | Substituted cyclohexene |
| Photochemical [2+2] | Ethylene | UV light (hν), Acetone | Substituted cyclobutane |
Sigmatropic Rearrangements and Their Stereochemical Implications
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system in an uncatalyzed, intramolecular process. libretexts.org The transformation proceeds through a concerted mechanism involving a single cyclic transition state. uh.edu While this compound itself is not primed for a classic sigmatropic rearrangement, its derivatives, particularly those involving heteroatoms adjacent to the allylic system, can undergo such transformations, most notably libretexts.orgorganic-chemistry.org-sigmatropic rearrangements. wikipedia.org
These rearrangements are synthetically valuable due to their high degree of stereocontrol, allowing for the transfer of chirality and the creation of new stereocenters with predictable configurations. organic-chemistry.org The reaction proceeds through a five-membered, envelope-like transition state, and the geometry of this state dictates the stereochemical outcome. uh.edu
A common example is the libretexts.orgorganic-chemistry.org-Wittig rearrangement of an allylic ether, which can be formed from this compound via nucleophilic substitution. organic-chemistry.org In this process, deprotonation of the carbon adjacent to the ether oxygen creates a carbanion, which then rearranges to form a homoallylic alcohol. organic-chemistry.org The stereochemistry of the newly formed double bond and the C-C bond is highly dependent on the stereochemistry of the starting material. wikipedia.org
Key stereochemical implications for a hypothetical derivative of this compound are:
Double Bond Geometry: There is a strong preference for the formation of the E-alkene (trans) isomer in the product. wikipedia.org
Chirality Transfer: The existing stereocenter at C5 of the starting material influences the stereochemistry of the newly formed stereocenter. For an E-alkene, the rearrangement generally favors the formation of the anti product. uh.edu The substituent at the carbanionic center tends to prefer an equatorial-like (exo) position in the transition state to minimize steric strain, leading to a predictable diastereomeric outcome.
The table below illustrates the expected stereochemical outcome for a libretexts.orgorganic-chemistry.org-sigmatropic rearrangement of a conceptual derivative of this compound.
| Starting Material Stereochemistry | Transition State Model | Predicted Major Product Stereochemistry |
| (E, 5R)-configured reactant | Substituents adopt pseudo-equatorial positions in an envelope-like transition state to minimize A1,3 strain. | (E)-alkene with anti relationship between the newly formed stereocenters. |
| (E, 5S)-configured reactant | The alternative envelope conformation is adopted, again placing bulky groups in pseudo-equatorial positions. | (E)-alkene with anti relationship between the newly formed stereocenters. |
Advanced Spectroscopic and Analytical Characterization of E 5 Bromohex 2 Ene and Its Derivatives
Elucidation of Molecular Structure via High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY for stereochemical confirmation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and spatial arrangement of atoms within a molecule. For (E)-5-bromohex-2-ene, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.
¹H NMR spectroscopy reveals distinct proton environments. The vinylic protons (H2 and H3) are expected to appear in the downfield region (typically δ 5.3-5.9 ppm), exhibiting coupling patterns indicative of their alkene environment and the adjacent methylene (B1212753) group (C4). The protons on the carbon bearing the bromine atom (H5) will also be shifted downfield compared to standard alkyl protons due to the electronegativity of bromine (typically δ 3.9-4.3 ppm). The methyl protons (C1 and C6) will appear as characteristic signals in the upfield region, with their multiplicity determined by neighboring protons. The methylene protons at C4 will show complex splitting due to coupling with the vinylic protons and the chiral proton at C5.
The (E) stereochemistry of the double bond can be confirmed by the coupling constant between the vinylic protons (H2 and H3). A large coupling constant (typically 12-18 Hz) is characteristic of a trans or (E) alkene configuration spectrabase.com.
¹³C NMR spectroscopy provides information about the carbon skeleton. The vinylic carbons (C2 and C3) will resonate in the downfield region (typically δ 120-140 ppm). The carbon bearing the bromine atom (C5) will be shifted downfield relative to typical sp³ carbons due to the inductive effect of bromine. The methyl carbons (C1 and C6) and the methylene carbon (C4) will appear in the expected aliphatic region.
High-resolution NMR techniques, such as 2D NMR experiments, are invaluable for unambiguous signal assignment and establishing correlations between nuclei. COSY (Correlation Spectroscopy) can confirm proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing through-bond connectivity information.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for confirming the (E) stereochemistry and probing the spatial proximity of protons. In this compound, NOE correlations between the methyl protons at C1 and the proton at C3, or between the methyl protons at C6 and the proton at C2, would provide further evidence for the (E) configuration.
Illustrative ¹H NMR Chemical Shifts for this compound (CDCl₃)
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity |
| H1 (CH₃) | 1.6 - 1.8 | Doublet of Doublets (allylic coupling) |
| H2 (vinylic) | 5.3 - 5.6 | Complex Multiplet |
| H3 (vinylic) | 5.5 - 5.9 | Complex Multiplet |
| H4 (CH₂) | 2.2 - 2.5 | Multiplet |
| H5 (CHBr) | 3.9 - 4.3 | Sextet or Multiplet |
| H6 (CH₃) | 1.0 - 1.2 | Doublet |
Illustrative ¹³C NMR Chemical Shifts for this compound (CDCl₃)
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| C1 (CH₃) | 17 - 19 |
| C2 (vinylic) | 125 - 130 |
| C3 (vinylic) | 130 - 135 |
| C4 (CH₂) | 35 - 40 |
| C5 (CHBr) | 50 - 55 |
| C6 (CH₃) | 20 - 22 |
Note: These tables provide illustrative chemical shifts based on typical values for similar functional groups. Actual values may vary depending on solvent and concentration.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is expected to show key absorption bands for this compound. A prominent band around 1640 cm⁻¹ is indicative of the C=C stretching vibration of the alkene . The C-H stretching vibrations for sp² carbons of the alkene typically appear above 3000 cm⁻¹, while the C-H stretching vibrations for sp³ carbons appear below 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹ . Other bands corresponding to C-H bending vibrations and C-C stretching vibrations will also be present.
Raman spectroscopy complements IR spectroscopy, often providing stronger signals for symmetrical vibrations and nonpolar bonds, such as the C=C stretch in alkenes. The intensity of the C=C stretch in the Raman spectrum is often stronger than in the IR spectrum.
Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, although detailed conformational analysis often requires computational methods or low-temperature spectroscopy. Different conformers can exhibit subtle differences in their vibrational spectra.
Mass Spectrometry (High-Resolution MS, GC-MS/LC-MS) for Molecular Formula Validation and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula (C₆H₁₁Br) by providing an accurate measurement of the molecular ion peak's mass-to-charge ratio (m/z). The calculated exact mass for C₆H₁₁Br is approximately 162.0044 Da nih.govnih.govlookchem.com.
Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is commonly used for volatile compounds like this compound. The molecular ion peak ([M]⁺) at m/z 162/164 (due to the two common isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio) is expected. The characteristic isotopic pattern for a monobrominated compound will be observed, with two peaks of approximately equal intensity separated by 2 m/z units. Fragmentation of this compound in EI-MS will yield fragment ions that provide structural information. Common fragmentation pathways might include the loss of a bromine atom (leading to a fragment at m/z 83), allylic cleavage (breaking the C4-C5 bond), or vinylic cleavage.
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for less volatile derivatives or for analyzing mixtures. Depending on the ionization method (e.g., ESI, APCI), different types of ions (e.g., protonated molecule [M+H]⁺, adduct ions) may be observed.
Illustrative EI-MS Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |
| 162/164 | [C₆H₁₁Br]⁺ | Molecular Ion |
| 83 | [C₆H₁₁]⁺ | Loss of Br radical |
| Allylic cleavage, etc. |
Note: This table provides illustrative fragment ions. Actual fragmentation patterns can be complex.
X-ray Crystallography of Co-Crystals or Derivatives for Absolute Configuration Determination (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, including absolute configuration libretexts.org. While this compound itself is likely a liquid at room temperature lookchem.com, preventing direct single-crystal X-ray diffraction analysis, it may be possible to determine its absolute configuration by preparing crystalline co-crystals or derivatives.
If this compound is reacted to form a crystalline derivative containing the chiral center, and this derivative yields suitable single crystals, X-ray crystallography with anomalous dispersion can be used to determine the absolute configuration at C-5. This requires the presence of a heavy atom (like bromine, which is already present, or another incorporated heavy atom) to produce a measurable anomalous scattering effect.
Successful X-ray crystallographic analysis would provide bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular structure and the stereochemistry at the chiral center.
Chiral Chromatography (GC-FID, HPLC) for Enantiomeric Excess Determination in Asymmetric Synthesis
This compound possesses a chiral center at the C-5 position. If synthesized enantioselectively, determining the enantiomeric excess (ee) or enantiomeric ratio (er) is critical. Chiral chromatography is the standard analytical method for this purpose researchgate.net.
Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry detection (GC-MS) can be used if this compound is sufficiently volatile and thermally stable. This involves using a chiral stationary phase column that can separate the two enantiomers based on transient diastereomeric interactions. The enantiomers will elute at different retention times, and the ratio of peak areas can be used to calculate the ee.
Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique, suitable for a broader range of compounds, including potential derivatives of this compound. Chiral stationary phases are employed, and the enantiomers are separated based on differential interactions with the chiral environment of the stationary phase. Detection is typically done using UV-Vis detectors (if the molecule has a chromophore) or other suitable detectors like evaporative light scattering detectors (ELSD) or mass spectrometers.
By injecting a sample of enantiomerically enriched this compound (or its derivative) onto a chiral GC or HPLC column and integrating the areas of the separated enantiomer peaks, the enantiomeric excess can be calculated using the formula:
ee (%) = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
This analysis is essential for evaluating the efficiency and selectivity of asymmetric synthetic routes to this compound.
Electronic Structure Calculations and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory)
Specific research detailing electronic structure calculations, such as HOMO-LUMO analysis or the application of Frontier Molecular Orbital (FMO) theory, for predicting the reactivity of this compound was not identified in the search results. General computed properties like complexity and heavy atom count are available lookchem.com.
Conformational Analysis and Energy Minimization Studies
Detailed studies on the conformational analysis and energy minimization of this compound were not found. While the compound has rotatable bonds lookchem.com, specific computational investigations into its preferred conformers and their relative energies were not available in the search results.
Reaction Mechanism Elucidation through Transition State Calculations
No specific computational studies elucidating reaction mechanisms involving this compound through transition state calculations were found in the search results.
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational predictions of spectroscopic parameters such as NMR chemical shifts or vibrational frequencies specifically for this compound were not identified in the conducted search.
Conclusion
(E)-5-bromohex-2-ene, while not extensively studied as an individual compound, represents a valuable class of synthetic intermediates. Its structure embodies the key features of an alkenyl halide that are sought after in organic synthesis: a defined stereochemistry at the double bond and a reactive handle for further functionalization. The principles governing its synthesis and reactivity are well-established within the broader context of organic chemistry, and it serves as an excellent example of the interplay between structure, stereochemistry, and reactivity. Further exploration of the specific applications of this compound could unveil new and efficient pathways to complex molecular targets, underscoring the enduring importance of fundamental building blocks in the advancement of chemical synthesis.
Applications of E 5 Bromohex 2 Ene As a Synthetic Precursor and Building Block
Preparation of Advanced Organic Intermediates
The utility of (E)-5-bromohex-2-ene in the preparation of advanced organic intermediates stems from its functional groups, which can undergo various reactions such as substitution, elimination, addition, and cross-coupling. While direct, extensive literature on the specific use of this compound for all types of advanced intermediates is limited in the reviewed sources, its structural features suggest potential applications analogous to related bromoalkenes.
Chiral Auxiliaries and Ligands
The synthesis of chiral auxiliaries and ligands is crucial for asymmetric synthesis, allowing control over the stereochemistry of chemical reactions. While the provided search results discuss the use of chiral auxiliaries and ligands derived from various structures, such as vicinal diamines guidechem.com, organoiron complexes sigmaaldrich.com, and those employed in photocycloadditions nih.gov, there is no direct information specifically detailing the preparation of chiral auxiliaries or ligands directly from this compound in the consulted literature. The development of chiral compounds often involves incorporating existing chiral centers or utilizing asymmetric synthesis techniques on prochiral precursors. The structure of this compound itself is achiral unless isotopically substituted at certain positions or if the bromine-bearing carbon is considered a stereocenter when reacted. Therefore, its application in this area would likely involve its transformation into a chiral derivative or its use in conjunction with existing chiral methodologies.
Natural Product Synthesis Fragments
Natural products often possess complex molecular architectures, and their synthesis frequently relies on the strategic coupling of smaller, readily available building blocks or fragments. The search results highlight the importance of various synthons and intermediates in natural product synthesis nih.govnih.govnih.gov. While related compounds like 6-bromohex-5(E)-enoic acid have been identified as useful synthons for biologically active compounds and in natural product synthesis nih.gov, and strategies involving bromohexenoates have been explored for carbocycle synthesis relevant to natural products fishersci.ca, direct examples of this compound being explicitly used as a fragment in the total synthesis of a specific natural product were not found in the provided literature. However, its structure contains a six-carbon chain with a defined double bond geometry and a reactive bromine atom, making it a potential precursor for incorporating such motifs into natural product scaffolds through various coupling and functionalization reactions.
Catalysis and Ligand Design Incorporating Derivatives of this compound
Catalysis is a cornerstone of modern synthetic chemistry, and the design of effective ligands is critical for controlling catalyst activity, selectivity, and stability. Transition metal catalysis, particularly involving palladium and nickel, is frequently employed in reactions utilizing organohalides and alkenes fishersci.nonih.govcenmed.comuni.lunih.govnih.gov. While the search results discuss ligand design in the context of various metal-catalyzed reactions, including iron nih.gov, palladium cenmed.com, and nickel catalysis uni.lunih.gov, and mention the use of related bromoalkenes as substrates fishersci.nonih.govuni.lunih.govfishersci.no, there is no specific information in the provided literature about the design or application of ligands derived from this compound. The development of such ligands would likely involve transforming the bromoalkene structure into a chelating species or a ligand framework capable of coordinating to a metal center, potentially leveraging the alkene or introducing other functional groups.
Fine Chemical and Agrochemical Synthesis Strategies
Fine chemicals and agrochemicals often require precise and efficient synthesis routes. Organohalides and alkenes are common intermediates in the production of these compounds. The provided literature offers one specific example of (E)-1-Bromohex-2-ene, which is structurally likely the same as this compound based on CAS number correlation nih.govfishersci.calookchem.comchemsrc.com, being utilized in the palladium-catalyzed one-pot synthesis of functionalized furans nih.gov. This reaction involved the coupling of (E)-1-Bromohex-2-ene with 1,3-diphenylpropane-1,3-dione (B8210364) to produce (5-Butyl-2-phenylfuran-3-yl)(phenyl)methanone. nih.gov
| Reactant 1 | Reactant 2 | Product | Catalyst | Yield |
| 1,3-Diphenylpropane-1,3-dione | (E)-1-Bromohex-2-ene | (5-Butyl-2-phenylfuran-3-yl)(phenyl)methanone | PdCl₂(CH₃CN)₂ | 72% |
This example demonstrates the potential of this compound as a building block in the synthesis of heterocyclic compounds, which are prevalent in fine chemicals and agrochemicals. The yield in this specific reaction was noted as moderate, potentially due to steric hindrance nih.gov. While general applications of halogenated alkenes in pharmaceuticals and agrochemicals are mentioned nih.gov, specific strategies involving this compound beyond the furan (B31954) synthesis were not detailed in the reviewed sources. Its reactivity profile suggests potential in various coupling reactions (e.g., Suzuki, Heck, Sonogashira) and functional group transformations relevant to the synthesis of diverse fine chemicals and agrochemicals.
Future Directions and Emerging Research Avenues for E 5 Bromohex 2 Ene
Development of Novel Asymmetric Synthetic Routes
The development of asymmetric synthetic routes involving (E)-5-bromohex-2-ene is a promising area for future research. Asymmetric synthesis, which aims to selectively produce one enantiomer of a chiral compound, is crucial for the synthesis of many pharmaceuticals and fine chemicals. While general principles of asymmetric induction are well-established, applying these to specific substrates like this compound requires dedicated investigation.
The presence of the stereogenic center at C-5 and the (E)-configured double bond at C-2 in this compound offers opportunities for diastereoselective and enantioselective transformations. Research into novel chiral catalysts or auxiliaries could enable the development of reactions that control the stereochemistry at the existing chiral center or induce chirality at other positions. For instance, studies on asymmetric allylic substitution or cross-coupling reactions utilizing this compound as a substrate could lead to the synthesis of valuable chiral building blocks. While direct examples with this compound are limited in the provided search results, related bromohexene derivatives have been explored in stereoselective synthesis, suggesting the potential for similar transformations with the target compound.
Future work could focus on:
Developing chiral metal-catalyzed reactions that exploit the reactivity of the carbon-bromine bond or the alkene moiety.
Investigating organocatalytic approaches to induce asymmetry in reactions involving this compound.
Exploring the use of chiral auxiliaries attached to this compound to control the stereochemical outcome of subsequent reactions.
Exploration of Photochemical Transformations
The exploration of photochemical transformations of this compound represents another avenue for future research. Photochemistry offers unique pathways for chemical reactions that are not accessible under thermal conditions. While the direct photochemistry of this compound is not extensively detailed in the provided results, the bromo and alkene functionalities are known to participate in a variety of photochemical processes.
Potential photochemical research directions for this compound include:
Investigating photoinduced radical reactions involving the carbon-bromine bond.
Exploring photochemical cycloaddition reactions involving the alkene.
Studying energy or electron transfer processes sensitized by photocatalysts, potentially leading to novel reaction pathways and selectivities.
Developing asymmetric photochemical transformations using chiral photocatalysts or additives, building on recent advances in this field.
Understanding the excited-state behavior and reactivity of this compound will be crucial for the successful development of these transformations.
Application in Supramolecular Chemistry and Self-Assembly
The application of this compound in supramolecular chemistry and self-assembly is a less explored but potentially fruitful area. Supramolecular chemistry focuses on interactions between molecules to form larger assemblies, while self-assembly involves spontaneous organization of molecules into ordered structures.
While this compound itself is a relatively small molecule, its incorporation into larger molecular architectures could lead to interesting supramolecular properties. Future research could investigate:
Synthesizing amphiphilic molecules or building blocks for self-assembly that incorporate the this compound structure.
Exploring the use of this compound as a component in the construction of dynamic covalent or supramolecular polymers.
Investigating the role of the alkene and bromine functionalities in directing molecular recognition or assembly processes.
The defined (E) geometry of the double bond could play a role in the structural organization of such assemblies.
Discovery of Unexpected Reactivity Patterns and Derivatizations
The discovery of unexpected reactivity patterns and novel derivatizations of this compound is an ongoing and essential aspect of chemical research. While its participation in standard reactions like elimination and palladium-catalyzed couplings is known, there is always potential for uncovering new transformations nih.gov.
Recent research has already highlighted its use in palladium-catalyzed one-pot synthesis of functionalized furans, demonstrating a specific and useful derivatization nih.gov. In this reaction, (E)-1-Bromohex-2-ene (possibly a related isomer) was shown to react with 1,3-diketones under palladium catalysis to form substituted furans nih.gov. The optimization of this reaction involved evaluating various catalysts, bases, and solvents to achieve high yields. A representative example showed a moderate yield of 72% for the reaction of 1,3-diphenylpropane-1,3-dione (B8210364) with (E)-1-Bromohex-2-ene to produce (5-Butyl-2-phenylfuran-3-yl)(phenyl)methanone nih.gov.
Data for Palladium-Catalyzed Furan (B31954) Synthesis with a Related Bromoalkene:
| 1,3-Diketone | Alkenyl Bromide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,3-Diphenylpropane-1,3-dione | (E)-1-Bromohex-2-ene | PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 80 | 2 | (5-Butyl-2-phenylfuran-3-yl)(phenyl)methanone | 72 |
Note: This data is based on a study using (E)-1-Bromohex-2-ene, a closely related isomer, in palladium-catalyzed furan synthesis. nih.gov
Another example of its reactivity is its reaction with a strong base like sodium methoxide (B1231860) in methanol, which leads to an E2 elimination, yielding hex-2,4-diene.
Future research in this area could involve:
Exploring transition metal catalysis beyond palladium for novel coupling or cyclization reactions.
Investigating radical reactions initiated by the bromine atom or the alkene.
Studying the reactivity of this compound under electrochemical or sonochemical conditions.
Developing cascade or domino reactions that utilize multiple functionalities within this compound.
Uncovering unexpected reactivity patterns can lead to the development of efficient and innovative synthetic methodologies.
Q & A
Q. What are the standard synthetic routes for (E)-5-bromohex-2-ene, and what reaction conditions favor the formation of the E-isomer?
- Methodological Answer : The synthesis of this compound typically involves bromination of hex-2-ene derivatives. Key reagents include bromine (Br₂) or hydrogen bromide (HBr) in inert solvents (e.g., CCl₄). To favor the (E)-isomer, steric control is critical: using bulky bases like potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., THF) promotes anti-addition, minimizing steric clashes and stabilizing the trans-configuration .
- Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 5-Methylhex-2-ene | Starting alkene |
| 2 | Br₂ in CCl₄ (0°C) | Electrophilic bromination |
| 3 | KOtBu in THF | Base for dehydrohalogenation (E2 mechanism) |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- ¹H NMR : The vinyl protons (C2 and C3) exhibit coupling constants () of ~12–18 Hz for trans-configuration, distinguishing E/Z isomers. Adjacent methyl groups (C5) show upfield shifts (~1.6–1.8 ppm) .
- IR : C-Br stretching appears at ~550–650 cm⁻¹, while C=C stretches at ~1650 cm⁻¹.
- Reference Data : Compare experimental spectra with PubChem entries (InChI Key:
HQLCUCQGNRYXBD-ONEGZZNKSA-N) for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound, especially in distinguishing E/Z isomers?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., COSY, NOESY) to confirm spatial proximity of substituents. For E-isomers, NOE correlations are absent between C5 methyl and C3 protons .
- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data. Tools like Gaussian or ORCA are recommended .
- Case Study : A 2024 study resolved conflicting values by re-evaluating solvent effects (DMSO vs. CDCl₃) on coupling constants .
Q. How can reaction conditions be optimized to minimize by-products during bromination of hex-2-ene derivatives?
- Methodological Answer :
- Temperature Control : Low temperatures (0–5°C) reduce radical side reactions during Br₂ addition.
- Solvent Selection : Non-polar solvents (e.g., CCl₄) stabilize bromonium ion intermediates, favoring stereospecific anti-addition .
- Catalysis : Use Lewis acids (e.g., FeBr₃) to accelerate bromination while suppressing diene formation.
Q. What methodological considerations are critical for designing in vitro studies to evaluate the biological activity of this compound?
- Methodological Answer :
- Solvent Compatibility : Use DMSO (<1% v/v) to avoid cytotoxicity. Pre-test solvents with negative controls (e.g., MTT assay) .
- Dose-Response Design : Include a gradient (1–100 µM) to assess anti-inflammatory activity, referencing murine model protocols from 2024 studies .
- Ethical Compliance : Ensure data-sharing practices align with GDPR and institutional review boards (IRBs) when publishing sensitive datasets .
Data Reproducibility & Ethical Practices
Q. How can researchers ensure reproducibility when synthesizing this compound?
- Methodological Answer :
- Documentation : Provide detailed reaction logs (e.g., humidity, stirring speed) in supplemental materials.
- Open Data : Deposit spectral data in repositories like Zenodo or PubChem to enable cross-validation .
- Peer Validation : Collaborate with independent labs to replicate results, as emphasized in CONSORT-EHEALTH guidelines .
Q. What ethical standards apply when publishing research on halogenated alkenes like this compound?
- Methodological Answer :
- Safety Protocols : Disclose handling precautions for brominated compounds (e.g., fume hood use, PPE).
- Plagiarism Checks : Use Turnitin or iThenticate to ensure originality, particularly when referencing PubChem data .
- Data Anonymization : For biological studies, de-identify datasets to comply with GDPR and HIPAA .
Tables for Key Comparisons
Q. Table 1: Isomer-Specific Reactivity of this compound
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Stability | Higher (steric avoidance) | Lower (steric clash) |
| Synthetic Yield | 60–75% (with KOtBu) | 20–35% (with NaOEt) |
| Biological Activity | Anti-inflammatory (IC₅₀: 10 µM) | Inactive in murine models |
| Data sourced from PubChem and 2024 mechanistic studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
